In-Depth Technical Guide to 4,5-Dichloro-2,2-difluoro-1,3-dioxolane
In-Depth Technical Guide to 4,5-Dichloro-2,2-difluoro-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2,2-difluoro-1,3-dioxolane is a halogenated heterocyclic organic compound. The incorporation of chlorine and fluorine atoms into the 1,3-dioxolane ring imparts unique physicochemical properties that make it a subject of interest in synthetic chemistry and potentially in the design of novel therapeutic agents. The high degree of halogenation can influence molecular stability, lipophilicity, and reactivity, which are critical parameters in the development of new chemical entities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,5-dichloro-2,2-difluoro-1,3-dioxolane, with a focus on its relevance to researchers in the field of drug discovery.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4,5-dichloro-2,2-difluoro-1,3-dioxolane are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 60010-42-6 | [1] |
| Molecular Formula | C₃H₂Cl₂F₂O₂ | [1] |
| Molecular Weight | 178.95 g/mol | [1] |
| Appearance | Colorless, clear liquid | [2] |
| Boiling Point | 85-86 °C (atmospheric distillation) / 121.9 °C at 760 mmHg | [2] |
| Density | 1.82 g/cm³ | [2] |
| Refractive Index | 1.352 | [2] |
| Flash Point | 27.5 °C | [2] |
| LogP | 3.5783 | [2] |
| Polar Surface Area (PSA) | 18.46 Ų | [2] |
| IUPAC Name | 4,5-dichloro-2,2-difluoro-1,3-dioxolane | [3] |
Synthesis and Experimental Protocols
The synthesis of 4,5-dichloro-2,2-difluoro-1,3-dioxolane can be achieved through the fluorination of a chlorinated dioxolane precursor. The following is a detailed experimental protocol adapted from patent literature.[4]
Synthesis of 2,2-Difluoro-4,5-dichloro-1,3-dioxolane
This synthesis involves a two-step process starting from ethylene carbonate.
Step 1: Synthesis of 4,5-Dichloro-1,3-dioxolan-2-one
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Apparatus: A 500 mL, 3-neck round-bottom flask equipped with a nitrogen purge line, magnetic stirrer, thermometer, and a reflux condenser leading to a trap and drying tower.
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Reagents:
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Ethylene carbonate: 88 g
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Sulfuryl chloride: 297 g
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Azobisisobutyronitrile (AIBN): 1.0 g
-
-
Procedure:
-
Charge the flask with ethylene carbonate, sulfuryl chloride, and AIBN.
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Purge the assembly with nitrogen.
-
Irradiate the stirred mixture with a Hanovia mercury vapor lamp at a temperature of 34-47°C for the first 3 hours.
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Over the next 7 hours, increase the temperature from 51°C to 103°C.
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After cooling to room temperature, evacuate the flask using a water aspirator to remove residual HCl.
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Flash-distill the contents at a pressure of approximately 266 Pa and a pot temperature of up to 150°C to collect the crude 4,5-dichloro-1,3-dioxolan-2-one.
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Step 2: Synthesis of 2,2-Difluoro-4,5-dichloro-1,3-dioxolane
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Apparatus: A 300 mL "Hastelloy" C shaker tube.
-
Reagents:
-
Crude 4,5-dichloro-1,3-dioxolan-2-one: 136.2 g
-
Hydrogen fluoride (HF): 16.2 g
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Sulfur tetrafluoride (SF₄): 194.4 g
-
-
Procedure:
-
Charge the shaker tube with 4,5-dichloro-1,3-dioxolan-2-one, HF, and SF₄.
-
Heat the tube to 150°C and agitate for 300 hours.
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After cooling and venting, the product, 2,2-difluoro-4,5-dichloro-1,3-dioxolane, can be isolated and purified by distillation.
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Chemical Reactivity
The reactivity of 4,5-dichloro-2,2-difluoro-1,3-dioxolane is primarily dictated by the presence of the halogen atoms on the dioxolane ring. The chlorine atoms at the C4 and C5 positions are susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms at the C2 position can influence the reactivity of the rest of the molecule.
The compound is expected to react with strong nucleophiles such as amines, alkoxides, and thiolates, leading to the displacement of one or both chlorine atoms. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, will determine the outcome of the substitution.
Spectroscopic Data (Predictive)
Disclaimer: The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of similar halogenated organic compounds and have not been experimentally verified for 4,5-dichloro-2,2-difluoro-1,3-dioxolane.
NMR Spectroscopy
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 6.0 - 6.5 | d | J(H-F) ≈ 2-5 | -CHCl- |
| ¹³C | 110 - 120 | t | J(C-F) ≈ 280-300 | -CF₂- |
| 80 - 90 | d | J(C-F) ≈ 20-30 | -CHCl- | |
| ¹⁹F | -80 to -100 | t | J(F-H) ≈ 2-5 | -CF₂- |
Mass Spectrometry
The electron ionization mass spectrum of 4,5-dichloro-2,2-difluoro-1,3-dioxolane is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of halogen atoms and other fragments.
| m/z | Predicted Fragment |
| 178/180/182 | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |
| 143/145 | [M - Cl]⁺ |
| 114 | [M - 2Cl]⁺ |
| 79/81 | [CHClF]⁺ |
| 66 | [CF₂O]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Predicted Vibration |
| 2950-3050 | C-H stretch |
| 1100-1300 | C-F stretch |
| 1000-1150 | C-O stretch (dioxolane ring) |
| 700-850 | C-Cl stretch |
Potential Applications in Drug Development
While there is no direct evidence of 4,5-dichloro-2,2-difluoro-1,3-dioxolane being used in drug development, the broader class of halogenated dioxolanes has shown promising biological activities.
Antimicrobial Activity
Halogenated compounds are known to possess antimicrobial properties.[5] The presence of chlorine and fluorine in the dioxolane structure could confer antibacterial and antifungal activities. The proposed mechanism of action for some halogenated compounds involves the disruption of cellular membranes or the inhibition of essential enzymes in microbial pathogens.[2]
Enzyme Inhibition
Certain imidazole-dioxolane derivatives have been identified as selective inhibitors of heme oxygenase (HO) isoforms.[6][7] Heme oxygenase is involved in the degradation of heme and has been implicated in various physiological and pathological processes, including inflammation, apoptosis, and cell proliferation. The dioxolane moiety in these inhibitors plays a crucial role in their binding to the enzyme's active site.
Given this precedent, it is plausible that 4,5-dichloro-2,2-difluoro-1,3-dioxolane or its derivatives could be investigated as potential enzyme inhibitors. The halogen atoms could enhance binding affinity and selectivity for specific enzyme targets.
Hypothetical Signaling Pathway and Mechanism of Action
Based on the known activity of related compounds, a hypothetical mechanism of action for 4,5-dichloro-2,2-difluoro-1,3-dioxolane in a biological system could involve the inhibition of a key enzyme, such as a bacterial dehalogenase or a mammalian signaling enzyme. Halogenated compounds can act as suicide substrates or competitive inhibitors for dehalogenases, leading to microbial cell death.[2][8]
Safety and Handling
4,5-Dichloro-2,2-difluoro-1,3-dioxolane is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of fire, thermal decomposition can generate toxic gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[9]
Conclusion
4,5-Dichloro-2,2-difluoro-1,3-dioxolane is a halogenated organic compound with distinct chemical and physical properties. While its direct application in drug development is not yet established, its structural features and the known biological activities of related dioxolane derivatives suggest it may be a valuable scaffold for the design of novel therapeutic agents, particularly as enzyme inhibitors or antimicrobial compounds. Further research is warranted to explore its reactivity, biological activity, and potential as a lead compound in drug discovery programs.
References
- 1. 4,5-Dichloro-2,2-difluoro-1,3-dioxolane | 60010-42-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | C5Cl2F8O2 | CID 162919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CA1203808A - 4,5-dichloro-1,3-dioxolane derivatives - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Selectivity of imidazole-dioxolane compounds for in vitro inhibition of microsomal haem oxygenase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of halogenated metabolites by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
